“3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine” is a chemical compound with the CAS Number: 1075260-61-5 . This compound is often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Pyridazine derivatives, such as “3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine”, have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
3-Chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both pyridine and pyran rings. Its chemical formula is , and it has a molecular weight of approximately 172.69 g/mol. This compound is notable for its chlorine substituent at the 3-position of the pyrano ring, which contributes to its chemical reactivity and biological properties. The compound is classified under the category of pyridazine derivatives, which are known for their diverse applications in medicinal chemistry and material science .
The chemistry of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine involves various reactions typical of heterocycles. Key reactions include:
These reactions are essential for modifying the compound's properties for specific applications.
The synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine can be achieved through several methods:
Each method offers different advantages in terms of yield and purity.
3-Chloro-5H,7H,8H-pyrano[4,3-c]pyridazine has potential applications in various fields:
Interaction studies involving 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and binding affinity assays are utilized to assess its potential as a drug candidate. These studies are crucial for identifying possible side effects and optimizing efficacy.
Several compounds share structural similarities with 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Chloro-7H-pyrrolo[2,3-c]pyridazine | Pyrrolopyridazine | Contains a pyrrole ring; known for neuroprotective effects. |
| 3-Chloro-5H-pyrrolo[2,3-b]pyrazine | Pyrrolopyrazine | Exhibits different biological activities related to cognition. |
| 6-Methyl-5H-pyrazolo[4,3-b]pyridine | Pyrazolopyridine | Known for its anti-tumor properties; methyl group alters solubility. |
The uniqueness of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine lies in its specific bicyclic structure that combines features from both pyran and pyridine systems while incorporating a chlorine atom that enhances its reactivity and potential bioactivity compared to other similar compounds.
Irritant